N-[1-(furan-2-yl)ethyl]-4-methylaniline
Description
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-4-methylaniline |
InChI |
InChI=1S/C13H15NO/c1-10-5-7-12(8-6-10)14-11(2)13-4-3-9-15-13/h3-9,11,14H,1-2H3 |
InChI Key |
CVKMWPOLKZNNSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Direct Reductive Amination of 4-Methylaniline Derivatives
The most straightforward approach involves the reductive amination of 4-methylaniline with a furan-2-yl aldehyde or ketone precursor. This method is favored for its operational simplicity and high yields.
- Step 1: Preparation of Furan-2-yl Ethylaldehyde or Ketone Intermediate
- Furan-2-carboxaldehyde is synthesized via oxidation of furfuryl alcohol, often using oxidizing agents like PCC or Swern oxidation.
- Step 2: Reductive Amination
- 4-Methylaniline reacts with furan-2-yl aldehyde in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
- Typical conditions: mild acid catalysis (e.g., acetic acid), room temperature, or slightly elevated temperatures (~60°C).
- High selectivity
- Mild reaction conditions
- Good yields (>80%)
- Requires pure aldehyde/ketone intermediates
- Possible side reactions with other functional groups
Cross-Coupling Strategies
Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig Amination)
Recent advances favor palladium-catalyzed Buchwald-Hartwig amination for constructing the N-aryl bond efficiently.
Ar–X + H2N–R → Ar–NH–R
Where:
- Ar–X: 4-methyl-phenyl halide (e.g., 4-bromo- or 4-chlorobenzene)
- H2N–R: Furan-2-yl ethylamine derivative
- Use of Pd(0) catalysts such as Pd2(dba)3 or Pd(OAc)2
- Ligands like BINAP or Xantphos
- Base: potassium tert-butoxide or cesium carbonate
- Solvent: toluene, dioxane, or DMA
- Reaction temperature: 80–110°C
- High yields (~75-90%)
- Good functional group tolerance
Functional Group Transformation and Multi-step Synthesis
Synthesis via Nucleophilic Substitution on Furan Derivatives
A multi-step approach involves initial functionalization of the furan ring, followed by coupling with aniline derivatives.
- Step 1: Chloromethylation of furan to produce 2-(chloromethyl)furan
- Step 2: Nucleophilic substitution with 4-methylaniline under basic conditions
- Step 3: Reduction or further functionalization to obtain the target compound
- Chloromethylation: formaldehyde and hydrochloric acid, reflux
- Nucleophilic substitution: potassium carbonate in acetone, reflux
- Purification: column chromatography
- Modular approach
- Suitable for diverse substitutions
Green and Sustainable Methods
Microwave-Assisted Synthesis
Recent research emphasizes microwave irradiation to accelerate reactions, reduce solvent use, and improve yields.
- Microwave-assisted reductive amination of aldehyde with aniline
- Reaction conditions: 100°C, 10–20 min, in ethanol or water
- Reduced reaction time
- Lower energy consumption
- Enhanced yields (up to 85%)
Data Summary and Comparative Table
| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | Furan-2-carboxaldehyde + 4-methylaniline | NaBH3CN, mild acid | 80–90 | Mild, high yield | Requires pure aldehyde |
| Buchwald-Hartwig Cross-Coupling | 4-bromotoluene + Furan-2-yl amine | Pd catalyst, ligand, base | 75–90 | High selectivity, broad scope | Catalyst cost, moisture sensitivity |
| Nucleophilic Substitution | 2-(Chloromethyl)furan + 4-methylaniline | K2CO3, reflux | 60–75 | Modular, versatile | Multi-step, lower yield |
| Microwave-Assisted | Aldehyde + amine | Microwave, solvent | 80–85 | Fast, eco-friendly | Equipment dependence |
Notes on Synthesis Optimization
- Catalyst Choice: Palladium catalysts with appropriate ligands significantly improve yields in cross-coupling.
- Solvent Selection: Polar aprotic solvents like DMSO or DMF enhance reaction rates.
- Temperature Control: Mild temperatures prevent decomposition of sensitive intermediates.
- Purification: Chromatography and recrystallization ensure high purity for subsequent applications.
Chemical Reactions Analysis
Types of Reactions: N-[1-(furan-2-yl)ethyl]-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
N-[1-(furan-2-yl)ethyl]-4-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)ethyl]-4-methylaniline involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the aniline moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
N-(Furan-2-ylmethyl)-4-methylaniline (CAS 69957-79-5)
- Structure : Differs by a methylene (–CH₂–) linker instead of ethyl (–CH₂CH₂–).
- Impact : Reduced steric bulk and increased rigidity due to shorter linker length. The electronic profile remains similar, but the methylene group may limit rotational freedom compared to the ethyl analog.
- Synthesis : Typically synthesized via nucleophilic substitution or reductive amination .
N-(1-(Benzofuran-2-yl)ethyl)-4-methylaniline (26c)
- Structure : Benzofuran replaces furan, adding a fused benzene ring.
- Impact: Extended conjugation enhances aromatic stability and electron density.
- Synthesis : Prepared via visible-light-promoted N–H insertion (60% yield) .
N-[1-(Adamantan-1-yl)ethyl]-4-methylaniline (17)
- Structure : Adamantane replaces furan, introducing a rigid, polycyclic hydrocarbon.
- Impact : Adamantane’s extreme hydrophobicity and steric hindrance reduce solubility in polar solvents but enhance lipid membrane permeability. This substitution is common in drug design to improve pharmacokinetics.
- Synthesis : Chan-Lam coupling (74% yield) .
Electronic Modifications: Substituent Variations
4-Fluoro-N-(furan-2-ylmethyl)-2-methylaniline
- Structure : Fluorine atom at the 4-position of the aniline ring.
- Impact : The electron-withdrawing fluorine alters the electronic environment, increasing the acidity of the aniline NH group. This enhances reactivity in electrophilic substitution reactions.
- Applications: Potential use in fluorinated drug candidates .
N-[1-(4-Methoxyphenyl)ethyl]-4-methylaniline
- Structure : Methoxy (–OCH₃) substituent on the phenyl ring.
- Molecular weight: 241.33 g/mol .
Physicochemical and Pharmacological Implications
- Solubility: Furan and benzofuran derivatives exhibit moderate solubility in organic solvents (e.g., DMSO, ethanol) due to aromatic rings. Adamantane analogs are less polar and more lipid-soluble .
- Bioactivity :
- Thermal Stability :
- Benzofuran and adamantane derivatives show higher thermal stability due to extended conjugation or rigid structures .
Biological Activity
N-[1-(furan-2-yl)ethyl]-4-methylaniline is a compound that has garnered interest due to its potential biological activities. This article examines the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and comparisons with structurally related compounds.
Chemical Structure and Properties
This compound features a furan ring and a methylaniline moiety, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 185.24 g/mol. This structure allows for various interactions with biological macromolecules, such as proteins and nucleic acids.
The biological activity of this compound is thought to involve several mechanisms:
- π-π Stacking : The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially influencing protein conformation and function.
- Hydrogen Bonding : The aniline group may form hydrogen bonds with various biomolecules, modulating enzyme activities and receptor interactions.
- Lipophilicity : The presence of the methyl group enhances the lipophilicity of the compound, which may facilitate its penetration into biological membranes, enhancing its bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against a range of bacterial and fungal strains, showing promising results.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.025 mg/mL | Moderate |
| Escherichia coli | 0.019 mg/mL | Moderate |
| Candida albicans | 0.039 mg/mL | Moderate |
| Bacillus subtilis | 0.0048 mg/mL | High |
These results indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens.
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluated various derivatives of furan-containing compounds, including this compound, revealing that it effectively inhibited the growth of pathogenic bacteria and fungi. The mechanism was attributed to disruption of cellular processes through interaction with microbial enzymes .
- Comparative Analysis : When compared to structurally similar compounds, such as N-[1-(furan-2-yl)ethyl]aniline and N-[1-(furan-2-yl)ethyl]-4-chloroaniline, this compound showed enhanced lipophilicity and bioactivity due to the methyl substitution on the aniline ring .
- In Vivo Studies : Preliminary in vivo studies have suggested that this compound may also possess antioxidant properties, which could contribute to its overall therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
